4-Hydroxy Ketotifen
Overview
Description
4-Hydroxy Ketotifen is an impurity of Ketotifen , which is a histamine H1 receptor blocker and mast cell stabilizer used to treat mild atopic asthma and allergic conjunctivitis . It’s also an intermediate in the synthesis of the 2-bromo derivative of Ketotifen .
Molecular Structure Analysis
The 4-Hydroxy Ketotifen molecule contains a total of 47 bonds. There are 26 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 ketone (aromatic), and 1 tertiary amine .
Scientific Research Applications
Fibrosis Prevention in Esophageal Injuries
A study by Yukselen et al. (2004) explored Ketotifen's efficacy in preventing stricture development after esophageal injuries in rats. Ketotifen, a mast cell stabilizer and histamine H1-receptor antagonist, showed promising results in reducing tissue hydroxyproline levels, histological damage, and stenosis index, suggesting its preventive effects on fibrosis in corrosive esophagitis.
Pediatric Mastocytosis Treatment
Kettelhut et al. (1989) conducted a double-blind, placebo-controlled, crossover trial comparing Ketotifen and hydroxyzine for treating pediatric mastocytosis. The study revealed that hydroxyzine reduced symptoms more effectively than Ketotifen, with the latter offering no significant advantage in treatment.
Extended Ocular Drug Delivery
Maulvi et al. (2016) researched extended release of Ketotifen from silica shell nanoparticle-laden hydrogel contact lenses. The study focused on overcoming limitations of Ketotifen eye drops, such as poor ocular bioavailability and poor patient compliance, by achieving prolonged drug release, thus enhancing its therapeutic efficacy.
Anti-Asthmatic and Allergic Properties
Grant et al. (1990) reviewed Ketotifen's pharmacodynamic and pharmacokinetic properties, highlighting its use in managing bronchial asthma and allergic disorders. The review detailed Ketotifen's ability to reduce respiratory symptoms and the need for additional antiasthmatic drugs, along with its antihistaminic and antianaphylactic properties, making it useful in treating allergic disorders.
Immunologic and Therapeutic Aspects
Craps (1985) examined immunologic and therapeutic aspects of Ketotifen, focusing on its asthma-prophylactic and antiallergic activities. The study underscored its effectiveness in long-term prophylaxis of bronchial asthma and treatment of allergic disorders such as rhinitis, conjunctivitis, and urticaria.
Trichinella Spiralis Infection Response
Doligalska (2000) studied the immune response to Trichinella spiralis larvae after Ketotifen treatment. The findings suggested that Ketotifen treatment slightly increased leukocyte and eosinophil numbers and IL-5 concentrations, indicating its impact on the immune response during nematode infections.
Lipoxygenase Inhibition
Saeed et al. (1988) explored Ketotifen's inhibition of arachidonate lipoxygenase, a key pathway in bronchial asthma. The study indicated Ketotifen's potential in reducing bronchial hyper-reactivity by inhibiting platelet-activating-factor-induced human platelet aggregation.
Metabolite Quantification
Julien-Larose et al. (1983) developed a method using gas chromatography mass spectrometry for quantifying Ketotifen and its metabolites in human plasma. This methodology aided in studying the kinetics of the drug in humans.
Contact Lens Drug Delivery
Soluri et al. (2012) investigated the uptake and delivery of Ketotifen by commercially available contact lenses, showing the potential for these lenses as an alternative drug delivery system for Ketotifen.
Mechanism of Action
Target of Action
4-Hydroxy Ketotifen is a metabolite of Ketotifen , which is a potent and non-competitive antagonist of H1 histamine receptors . This receptor is likely to be a significant contributor to its anti-allergic activity . In addition, Ketotifen stabilizes mast cells and has demonstrated in vitro the ability to inhibit the release of allergic and inflammatory mediators such as histamine .
Mode of Action
The precise mechanism(s) through which Ketotifen exerts its therapeutic effects are unclear . It has been shown to have a direct effect on fibroblasts, impairing the tgfβ-induced α-smooth muscle actin gene and protein responses and decreasing cytoskeletal- and contractility-associated gene responses associated with fibrosis .
Biochemical Pathways
Ketotifen has been shown to reduce Yes-associated protein phosphorylation, transcriptional coactivator with PDZ binding motif transcript and protein levels, and phosphorylation of protein kinase B . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
Ketotifen is an orally active prophylactic agent for the management of bronchial asthma and allergic disorders . Accumulated evidence indicates that after 6 to 12 weeks of administration, Ketotifen significantly reduces respiratory symptoms and the need for concomitant antiasthmatic drugs . .
Result of Action
Ketotifen has been shown to have a direct anti-fibrotic activity, reducing pro-fibrotic phenotypic changes in fibroblasts and reducing collagen fibers in fibrotic mouse skin . These results support a novel therapeutic potential and a novel mechanism of action for Ketotifen in the context of fibrosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Ketotifen. For instance, it has been noted that Ketotifen bears low solubility and undergoes rapid first pass effect (~50%) on oral administration . .
properties
IUPAC Name |
2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRFURMCOCGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483611 | |
Record name | 4-Hydroxy Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126939-27-3 | |
Record name | 4-Hydroxy Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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